(R)-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl is a chemical compound that features a pyridine ring substituted with a methyl group and a proline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl typically involves the coupling of a pyridine derivative with a proline derivative. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts . The reaction conditions are generally mild and can be tailored to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of ®-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
®-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized to form N-oxides using oxidizing agents such as sodium percarbonate.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially when leaving groups are present.
Common Reagents and Conditions
Oxidation: Sodium percarbonate in the presence of rhenium-based catalysts.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, and fluoroboric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
®-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of ®-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline-3-carboxylic acid derivatives: These compounds share structural similarities and are investigated for their biological activities.
Fluoropyridines: These compounds have similar pyridine rings and are used in various chemical and biological applications.
Uniqueness
®-gamma-(3-Pyridinyl-methyl)-L-proline-2HCl is unique due to its specific combination of a pyridine ring and a proline moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in multiple fields.
Properties
Molecular Formula |
C11H16Cl2N2O2 |
---|---|
Molecular Weight |
279.16 g/mol |
IUPAC Name |
4-(pyridin-3-ylmethyl)pyrrolidine-2-carboxylic acid;dihydrochloride |
InChI |
InChI=1S/C11H14N2O2.2ClH/c14-11(15)10-5-9(7-13-10)4-8-2-1-3-12-6-8;;/h1-3,6,9-10,13H,4-5,7H2,(H,14,15);2*1H |
InChI Key |
YUCHIBOHAURWQA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CNC1C(=O)O)CC2=CN=CC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.